azane;carbonic acid;platinum

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of azane;carbonic acid;platinum typically involves the reaction of a platinum precursor with ammonia and hydrogen carbonate. One common method is to start with ammonium chloroplatinate(IV), which is reacted with oxalic acid, strong ammonia water, and calcium acetate in a series of steps. The final product is crystallized and dried to obtain this compound .

Industrial Production Methods

In industrial settings, the production of this compound involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced crystallization techniques to ensure consistent product quality.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation to form higher oxidation state platinum complexes. For example, hydrogen peroxide (H₂O₂) or nitric acid (HNO₃) can oxidize the platinum(II) center to platinum(IV). This reaction is critical in catalytic processes, such as the oxidation of formic acid to CO₂ on platinum surfaces, where formate anions react with H atoms adsorbed on Pt to form CO₂ and H₂O .

| Oxidizing Agent | Reaction Conditions | Products |

|---|---|---|

| H₂O₂ | Acidic medium, 25°C | Pt(IV) complexes |

| HNO₃ | Aqueous solution, 50°C | Pt(IV) oxides |

Reduction Reactions

Reduction of Pt(NH₃)₄(HCO₃)₂ produces platinum(0) nanoparticles or lower oxidation state complexes. Sodium borohydride (NaBH₄) or hydrogen gas (H₂) are common reducing agents. This pathway is relevant in hydrogenation catalysis, where platinum black (Pt(0)) facilitates the addition of hydrogen to unsaturated bonds .

| Reducing Agent | Reaction Conditions | Products |

|---|---|---|

| NaBH₄ | Ethanol, 0°C | Pt(0) nanoparticles |

| H₂ | High pressure, 100°C | Pt(0) catalyst |

Ligand Substitution Reactions

The ammonia (NH₃) and hydrogen carbonate (HCO₃⁻) ligands can be replaced by other ions such as Cl⁻ or NO₃⁻. For example, in acidic conditions, chloride ions substitute ammonia ligands, forming [Pt(NH₃)₄]Cl₂. This reactivity is exploited in synthesizing diverse platinum complexes for catalysis and medicine .

| Incoming Ligand | Reaction Conditions | Products |

|---|---|---|

| Cl⁻ | HCl, 80°C | [Pt(NH₃)₄]Cl₂ |

| NO₃⁻ | HNO₃, 60°C | [Pt(NH₃)₄]Cl₂ |

Mechanistic Insights

The compound’s reactivity stems from its coordination environment. In catalytic cycles:

-

Redox Flexibility : Platinum(II) to platinum(IV) transitions enable oxidative catalysis .

-

Ligand Labiality : Ammonia ligands stabilize the metal center but can be displaced to form reactive intermediates.

-

Surface Interactions : On Pt surfaces, formate anions (HCOO⁻) adsorb and oxidize to CO₂ via a barrier-free mechanism .

Structural and Chemical Stability

Scientific Research Applications

azane;carbonic acid;platinum has several scientific research applications:

Chemistry: Used as a precursor for the synthesis of other platinum complexes and catalysts.

Biology: Investigated for its potential use in biological systems, including as an anticancer agent.

Medicine: Explored for its potential therapeutic properties, particularly in cancer treatment.

Industry: Utilized in the production of catalytic converters for automobiles and other catalytic processes.

Mechanism of Action

The mechanism of action of azane;carbonic acid;platinum involves its ability to coordinate with various ligands and undergo redox reactions. In biological systems, it can interact with DNA and proteins, leading to potential therapeutic effects. The molecular targets and pathways involved include DNA binding and inhibition of DNA replication, which is crucial for its anticancer properties.

Comparison with Similar Compounds

Azane (NH₃)

Azane, systematically named by IUPAC as ammonia (NH₃), is a colorless gas with a pungent odor. It is a weak base (pKₐ = 9.25) and forms coordinate bonds via its lone pair of electrons, enabling its role in synthesizing amines, amides, and metal complexes like cisplatin . Industrially, it is pivotal in fertilizer production and as a refrigerant.

Carbonic Acid (H₂CO₃)

Carbonic acid is a weak, unstable diprotic acid formed when carbon dioxide dissolves in water (CO₂ + H₂O ⇌ H₂CO₃). It dissociates into bicarbonate (HCO₃⁻) and carbonate (CO₃²⁻) ions, critical in buffering physiological and environmental pH. Its transient nature limits direct isolation, but derivatives like carbonates and bicarbonates are industrially significant in pharmaceuticals and carbonation processes.

Platinum (Pt) and Its Compounds

Platinum is a noble transition metal with exceptional catalytic and corrosion-resistant properties. Its coordination complexes, such as cisplatin ([PtCl₂(NH₃)₂]), are cornerstone chemotherapeutic agents. Platinum compounds exhibit diverse geometries (e.g., square planar in cisplatin) and oxidation states (+2 and +4 most common), enabling applications in catalysis, electronics, and oncology .

Comparative Analysis with Similar Compounds

Azane vs. Nitrogenous Bases

| Property | Azane (NH₃) | Hydrazine (N₂H₄) | Methylamine (CH₃NH₂) |

|---|---|---|---|

| Molecular Weight (g/mol) | 17.03 | 32.05 | 31.06 |

| Basicity (pKₐ) | 9.25 | 8.1 | 10.6 |

| Applications | Fertilizers, Refrigeration | Rocket fuel, Pharmaceuticals | Agrochemicals, Solvents |

Key Findings :

- Hydrazine is more reducing than azane, suited for propulsion systems but highly toxic .

- Methylamine’s higher basicity enhances its utility in synthesizing pharmaceuticals like ephedrine .

Carbonic Acid vs. Inorganic Oxyacids

| Property | Carbonic Acid (H₂CO₃) | Sulfuric Acid (H₂SO₄) | Nitric Acid (HNO₃) |

|---|---|---|---|

| Acidity (pKₐ₁) | 6.35 | -3.0 (strong acid) | -1.4 (strong acid) |

| Stability | Decomposes to CO₂ + H₂O | Stable (hygroscopic) | Oxidizing, decomposes in light |

| Industrial Use | Beverages, pH buffers | Fertilizers, Batteries | Explosives, Fertilizers |

Key Findings :

- Sulfuric acid’s high acidity and dehydrating properties make it indispensable in petrochemical refining .

- Nitric acid’s oxidizing capacity underpins its role in nitrocompound synthesis (e.g., TNT) .

Platinum Complexes vs. Transition Metal Therapeutics

| Compound | Cisplatin ([PtCl₂(NH₃)₂]) | Carboplatin ([Pt(C₆H₆O₄)(NH₃)₂]) | Oxaliplatin ([Pt(C₂H₈N₂)(C₂O₄)]) |

|---|---|---|---|

| Molecular Weight (g/mol) | 300.05 | 371.25 | 397.29 |

| Structure | Square planar | Square planar | Square planar |

| Mechanism | DNA cross-linking | DNA cross-linking (less reactive) | Inhibits DNA replication |

| Toxicity | Nephrotoxic | Myelosuppression | Neuropathy |

Key Findings :

Biological Activity

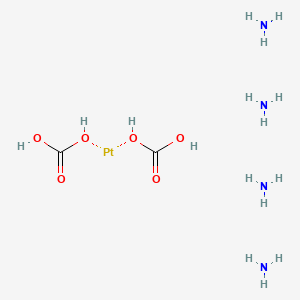

Azane;carbonic acid;platinum (chemical formula: ) is a platinum coordination complex that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a platinum(II) ion coordinated to four ammonia ligands and two hydrogen carbonate ions, which contribute to its stability and reactivity.

Comparison with Established Platinum Compounds

| Compound Name | Description | Unique Features |

|---|---|---|

| Cisplatin | A widely used chemotherapy drug | Effective against testicular, ovarian, and bladder cancers |

| Carboplatin | A derivative of cisplatin | Improved solubility and reduced side effects |

| Oxaliplatin | Another platinum compound | Effective against colorectal cancer |

The biological mechanism for this compound is hypothesized based on the behavior of other platinum complexes. It is expected to interact with cellular macromolecules, particularly nucleic acids, leading to cytotoxic effects. However, detailed studies specifically focusing on this compound are still necessary to elucidate its precise mechanism.

Synthesis and Stability

The synthesis of this compound involves reacting potassium chloroplatinate with ammonia and ammonium bicarbonate:

This reaction produces a stable complex that can be further characterized using various spectroscopic techniques. The stability of the complex is attributed to the strong covalent bonds formed between the platinum center and the ammonia ligands.

Case Study 1: Antimicrobial Activity

Recent studies have explored the antimicrobial properties of platinum complexes. For instance, research showed that certain platinum(IV) complexes exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. While specific data on this compound is sparse, it is reasonable to infer similar antimicrobial potential due to its structural characteristics.

Case Study 2: Cytotoxicity Assessment

In vitro studies have been conducted on related platinum compounds to assess their cytotoxicity against various cancer cell lines. For example, platinum(IV) complexes demonstrated promising IC50 values against human colon and lung cancer cell lines, indicating their potential as therapeutic agents. Further research into this compound could yield valuable insights into its cytotoxic profile.

Summary of Key Findings

- Antitumor Activity : this compound may exhibit antitumor properties akin to those of cisplatin.

- Antimicrobial Potential : Preliminary data suggest possible antimicrobial effects similar to other platinum complexes.

- Cytotoxicity : Future investigations are required to determine its cytotoxic effects on cancer cell lines.

Future Directions

To fully understand the biological activity of this compound, further research should focus on:

- Detailed mechanistic studies to elucidate how this compound interacts with biological macromolecules.

- Comprehensive toxicity assessments in various biological models.

- Exploration of its potential as a therapeutic agent in combination therapies for cancer treatment.

Q & A

Q. Basic Research: Synthesis and Characterization

Q. Q1: What are the critical methodological considerations for synthesizing azane-platinum complexes while minimizing impurities like chloroplatinous acid?

Methodological Answer:

- Key Steps : Start with high-purity platinum (≥99.9%) to avoid iridium contamination. Use controlled aqua regia digestion (3:1 HCl:HNO₃) under inert atmospheres to suppress nitroso-platinic chloride formation .

- Purification : Fractional crystallization in HCl followed by vacuum drying reduces chloroplatinous acid impurities. Validate purity via ICP-MS for Pt/Ir ratios and FTIR to confirm absence of nitroso groups .

- Theoretical Framework : Leverage coordination chemistry principles (e.g., ligand substitution kinetics) to optimize reaction conditions .

Q. Q2: How can carbonic acid’s transient stability in aqueous platinum catalysis systems be experimentally quantified?

Methodological Answer:

- Experimental Design : Use stopped-flow spectrophotometry to monitor CO₂ hydration kinetics in Pt-containing buffers (pH 4–8). Pair with in-situ Raman spectroscopy to detect H₂CO₃ intermediates .

- Data Interpretation : Apply the Eigen-Weller mechanism to model proton-transfer rates, correlating Pt surface charge (zeta potential measurements) with carbonic acid stability .

Q. Advanced Research: Mechanistic and Data Contradiction Analysis

Q. Q3: How do conflicting reports on azane’s role in Pt(II) complex redox behavior arise, and how can they be resolved methodologically?

Methodological Answer:

- Contradiction Source : Variability in ligand-to-metal charge transfer (LMCT) efficiency due to solvent polarity or counterion effects (e.g., NO₃⁻ vs. Cl⁻) .

- Resolution Strategy :

- Theoretical Alignment : Reconcile findings with Marcus-Hush electron-transfer theory to identify outliers .

Q. Q4: What factorial design approaches are optimal for studying synergistic effects of azane and carbonic acid in Pt-based CO₂ reduction electrocatalysts?

Methodological Answer:

- Design Selection : Employ a 3×3 full factorial design with factors: (1) azane concentration (0.1–1.0 mM), (2) CO₂ partial pressure (1–5 atm), (3) applied potential (−0.2 to −0.8 V vs. SHE) .

- Response Variables : Faradaic efficiency, Tafel slope, and ECSA (electrochemical surface area).

- Data Analysis : Use ANOVA to isolate interaction effects and response surface modeling to identify optimal conditions .

Q. Theoretical and Methodological Integration

Q. Q5: How can ab initio molecular dynamics (AIMD) simulations be validated against experimental data for azane-Pt-carbonate systems?

Methodological Answer:

- Validation Protocol :

- Framework Alignment : Ground simulations in density functional theory (DFT) with hybrid functionals (e.g., B3LYP) to account for dispersion forces in azane-Pt interactions .

Q. Q6: What methodological gaps exist in current studies of platinum’s role in stabilizing carbonic acid intermediates, and how can they be addressed?

Methodological Answer:

- Identified Gaps :

- Solutions :

Q. Data Reproducibility and Theoretical Frameworks

Q. Q7: How can researchers ensure reproducibility when synthesizing azane-platinum dinitrate complexes given variability in starting materials?

Methodological Answer:

- Standardization :

- Documentation : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by publishing full synthetic protocols with raw spectral data .

Q. Q8: What theoretical frameworks best explain contradictory data on carbonic acid’s catalytic vs. inhibitory roles in Pt-mediated reactions?

Methodological Answer:

- Framework Selection :

- Data Reconciliation : Conduct meta-analysis of kinetic datasets using multivariate regression to identify dominant variables (e.g., surface coverage, pH) .

Q. Future Directions and Interdisciplinary Approaches

Q. Q9: What emerging computational tools can bridge gaps between experimental observations and theoretical models for azane-Pt systems?

Methodological Answer:

Properties

IUPAC Name |

azane;carbonic acid;platinum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH2O3.4H3N.Pt/c2*2-1(3)4;;;;;/h2*(H2,2,3,4);4*1H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGUMVCVDCJQCIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(O)O.C(=O)(O)O.N.N.N.N.[Pt] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H16N4O6Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.